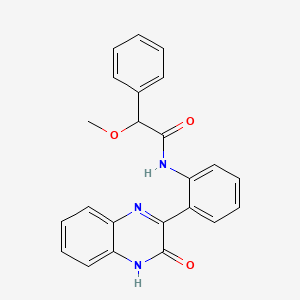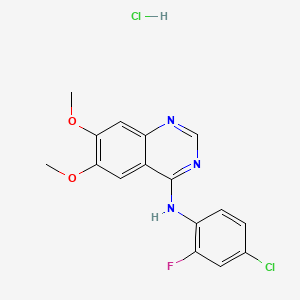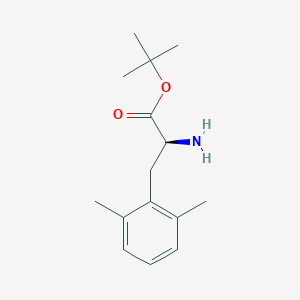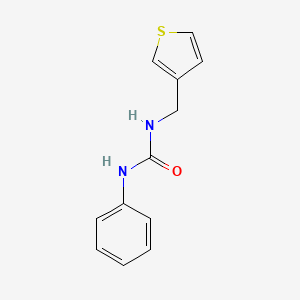
2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) in cells. ODQ has been widely used in scientific research to investigate the role of sGC-cGMP signaling pathway in various biological processes.
科学的研究の応用
Metabolism in Liver Microsomes Research conducted by Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study is significant for understanding how similar compounds, including 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide, are metabolized in the liver, contributing to insights into their potential toxicity or therapeutic applications Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes.
Antimicrobial and Antituberculosis Activities Bai et al. (2011) synthesized derivatives of quinoxaline, closely related to the target compound, and investigated their in vitro anti-tuberculosis activities. Such studies are vital for developing new therapeutics against resistant strains of tuberculosis Synthesis, crystal, computational study and in vitro anti-tuberculosis activity of N -(furan-2-yl-methyl)- N -(phenyl(quinolin-3-yl)methyl) acetamide derivatives.
Anticancer Potential Al-Sanea et al. (2020) explored the anticancer activity of acetamide derivatives, which are structurally related to the compound of interest. This research is crucial for identifying new compounds with potential anticancer properties Design, Synthesis, and In Vitro Cytotoxic Activity of Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide Derivatives.
Antibacterial Effects Research by Behrami and Dobroshi (2019) on 4-hydroxy-chromen-2-one derivatives, which have structural similarities with the target compound, evaluated their antibacterial activity. Such studies are essential for the discovery of new antibiotics Antibacterial Effects and Synthesized New Derivatives of 4-hydroxy-chromen-2-one.
特性
IUPAC Name |
2-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-21(15-9-3-2-4-10-15)23(28)25-17-12-6-5-11-16(17)20-22(27)26-19-14-8-7-13-18(19)24-20/h2-14,21H,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKYVSSIDWJMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2512674.png)


![4-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2512679.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2512680.png)

![5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2512682.png)

![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2512688.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2512691.png)
